molecular formula C5H2ClIN4 B13661839 6-Chloro-8-iodo-9H-purine

6-Chloro-8-iodo-9H-purine

Cat. No.: B13661839
M. Wt: 280.45 g/mol
InChI Key: JKLQJPKDVOTBPC-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-9H-purine is a heterocyclic aromatic organic compound that belongs to the purine family It is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions of the purine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-9H-purine typically involves the halogenation of purine derivatives. One common method is the reaction of 6-chloropurine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-iodo-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Chloro-8-iodo-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Similar in structure but lacks the iodine atom at the 8th position.

    8-Iodopurine: Similar in structure but lacks the chlorine atom at the 6th position.

    6-Bromo-8-iodo-9H-purine: Similar in structure but has a bromine atom instead of chlorine at the 6th position.

Uniqueness

6-Chloro-8-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

6-chloro-8-iodo-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLQJPKDVOTBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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